![molecular formula C24H25N3O7 B2879864 methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-74-0](/img/no-structure.png)

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

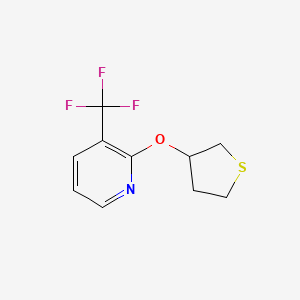

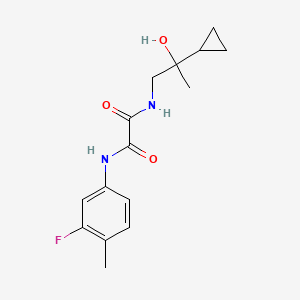

The compound is a complex organic molecule that contains several functional groups, including a benzodioxole, an amino group, a carboxylate group, and a quinazoline group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodioxole group would likely contribute to the aromaticity of the molecule, while the amino and carboxylate groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups. For example, its solubility would be affected by the polar carboxylate and amino groups, while its melting and boiling points would be influenced by the size and complexity of the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Quinazoline derivatives are synthesized through various chemical reactions, focusing on modifying their biological activities. For instance, the synthesis of quinazoline derivatives through the interaction of 3-methyl-3-ethyl-1-amino-2-ethoxycarbonyl-3,4-dihydronaphthaline with phenyl- and phenethylisothiocyanates has been explored. These reactions lead to compounds with potential monoamine oxidase (MAO) inhibition and antitumor activities, showcasing the chemical versatility and potential for modification of quinazoline compounds (Markosyan et al., 2008).

Biological and Therapeutic Applications

Quinazoline derivatives exhibit a range of biological activities, including antitumor, antimicrobial, and enzyme inhibition effects. These compounds have been studied for their ability to interact with biological targets such as enzymes involved in cancer progression and microbial growth. For example, certain quinazoline compounds have demonstrated moderate therapeutic effects against tumor models in mice, indicating potential for cancer treatment research (Markosyan et al., 2008). Additionally, quinazoline derivatives have been shown to inhibit monoamine oxidase, suggesting potential applications in neurological disorder research (Grigoryan et al., 2017).

Potential for Overcoming Drug Resistance

Research into quinazoline derivatives has also focused on overcoming drug resistance in cancer therapy. Some compounds have been designed to target multiple biochemical pathways, potentially overcoming resistance mechanisms that limit the efficacy of traditional chemotherapeutics. This area of research is crucial for developing more effective cancer treatments and highlights the significance of quinazoline derivatives in medicinal chemistry (Calvert et al., 1980).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate' involves the condensation of 2,4-dioxo-1H-quinazoline-7-carboxylic acid with 6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexanoic acid, followed by esterification with methanol to obtain the final product.", "Starting Materials": [ "2,4-dioxo-1H-quinazoline-7-carboxylic acid", "6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexanoic acid", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1H-quinazoline-7-carboxylic acid with 6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexanoic acid in the presence of a coupling agent such as DCC or EDC to form the intermediate 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid.", "Step 2: Esterification of the intermediate with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to obtain the final product, methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate." ] } | |

CAS-Nummer |

896384-74-0 |

Molekularformel |

C24H25N3O7 |

Molekulargewicht |

467.478 |

IUPAC-Name |

methyl 3-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C24H25N3O7/c1-32-23(30)16-7-8-17-18(12-16)26-24(31)27(22(17)29)10-4-2-3-5-21(28)25-13-15-6-9-19-20(11-15)34-14-33-19/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,25,28)(H,26,31) |

InChI-Schlüssel |

UVHMTIBLCBIEQC-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC4=C(C=C3)OCO4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid](/img/structure/B2879782.png)

![Tert-butyl N-[5-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2879784.png)

![2-chloro-N-[3-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B2879789.png)

![2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879795.png)

![ethyl 2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanoate](/img/structure/B2879799.png)

![Ethyl 4-((2-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2879804.png)